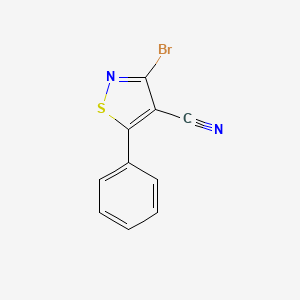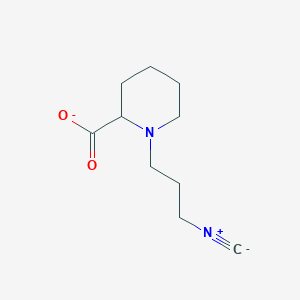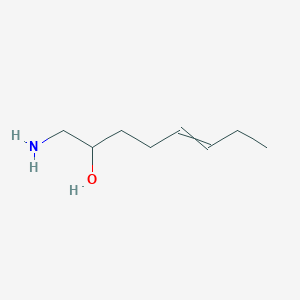
3-Bromo-5-phenylisothiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-phenylisothiazole-4-carbonitrile involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields both 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in varying yields .
Another approach involves the conversion of 3-halo-5-phenylisothiazole-4-carbonitriles into their corresponding 4-bromo derivatives via a Hunsdiecker strategy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-phenylisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Stille Coupling: Utilizes tin reagents and palladium catalysts.
Sonogashira Coupling: Involves copper and palladium catalysts with bases like triethylamine.
Major Products Formed
Substitution Products: Various substituted isothiazoles depending on the nucleophile used in the reaction.
Oxidation Products: Potential formation of isothiazole oxides.
Reduction Products: Reduced isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-phenylisothiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Isothiazole derivatives are studied for their potential as antibacterial, antifungal, and anticancer agents.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
Material Science:
Wirkmechanismus
The exact mechanism of action for 3-Bromo-5-phenylisothiazole-4-carbonitrile is not well-documented. isothiazoles generally exert their effects by interacting with biological targets such as enzymes and receptors. The presence of the bromine and cyano groups may enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
- tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate
Uniqueness
3-Bromo-5-phenylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
647016-68-0 |
|---|---|
Molekularformel |
C10H5BrN2S |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
3-bromo-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H |
InChI-Schlüssel |
BOQCYCFKZKYPBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)

![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)


![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)


![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
